molecular formula C36H40O8 B1257234 latilagascene E

latilagascene E

Cat. No.: B1257234
M. Wt: 600.7 g/mol
InChI Key: PEVFNBJFZXFZJR-SLRBYILLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Latilagascene E is a 5,6-epoxylathyrane-type diterpenoid isolated from Euphorbia lagascae and related species. Structurally, it belongs to a class of macrocyclic lathyranes characterized by a 5/11/3 tricyclic carbon skeleton with an epoxide group at C-5/C-6 and hydroxyl or acyloxy substituents at key positions. This compound (compound 5) is distinguished by a free hydroxyl group at C-3, an aromatic ester (e.g., benzoyl or cinnamoyl) at C-15, and a hydroxyl group at C-20 .

Its pharmacological significance lies in its potent modulation of P-glycoprotein (P-gp), an ATP-dependent efflux pump overexpressed in multidrug-resistant (MDR) cancers. In human MDR1-transfected mouse lymphoma cells, this compound demonstrated a fluorescence activity ratio (R) of 15.3 at 4 µg/mL, outperforming the positive control verapamil (R = 2.8 at 10 µg/mL) . The C-3 hydroxyl group and aromatic substituents at C-15/C-16 are critical for this activity, as esterification or oxidation at these positions diminishes potency .

Properties

Molecular Formula

C36H40O8

Molecular Weight

600.7 g/mol

IUPAC Name

[(1R,2R,4R,7S,9R,10E,13R,15R,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8-trimethyl-12-oxo-13-[(E)-3-phenylprop-2-enoyl]oxy-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-15-yl]methyl benzoate

InChI

InChI=1S/C36H40O8/c1-34(2)26-16-17-35(3)32(44-35)29-30(39)25(21-42-33(41)23-12-8-5-9-13-23)19-36(29,31(40)24(20-37)18-27(26)34)43-28(38)15-14-22-10-6-4-7-11-22/h4-15,18,25-27,29-30,32,37,39H,16-17,19-21H2,1-3H3/b15-14+,24-18+/t25-,26+,27-,29-,30+,32-,35-,36-/m1/s1

InChI Key

PEVFNBJFZXFZJR-SLRBYILLSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@H](C3(C)C)/C=C(/C(=O)[C@]4(C[C@@H]([C@@H]([C@@H]4[C@H]1O2)O)COC(=O)C5=CC=CC=C5)OC(=O)/C=C/C6=CC=CC=C6)\CO

Canonical SMILES

CC1(C2C1C=C(C(=O)C3(CC(C(C3C4C(O4)(CC2)C)O)COC(=O)C5=CC=CC=C5)OC(=O)C=CC6=CC=CC=C6)CO)C

Synonyms

latilagascene E

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • C-3 Hydroxyl : Essential for P-gp modulation. This compound, B, and D retain this group, while its acetylation (e.g., latilagascene C) reduces activity .
  • C-15/C-16 Aromatic Esters : Enhance P-gp inhibition. This compound’s aromatic groups at both positions contribute to its superior activity compared to latilagascene D (acetyl at C-16) .
  • C-20 Hydroxyl : Unique to this compound, this group further augments antitumor activity, as seen in its higher R value (15.3 vs. 168.5 for latilagascene D) .

Pharmacological Activity

P-gp Modulation

Compound R Value (4 µg/mL) IC50 (µM) Synergy with Doxorubicin
This compound 15.3 ND Not tested
Latilagascene D 168.5 ND Moderate
Latilagascene B ND 11.3 Synergistic (ID50 = 0.095 µg/mL)
Jolkinol B ND >20 None
Verapamil 2.8 (10 µg/mL) ND N/A

ND = Not Determined

  • This compound exhibits the strongest P-gp inhibition among 5,6-epoxylathyranes, likely due to its dual aromatic esters and C-20 hydroxyl .
  • Latilagascene B , while less potent in P-gp modulation, synergizes with doxorubicin in MDR1-transfected cells, reducing the ID50 by 72% .
  • Jolkinol B and Euphofischer A show weaker activity, attributed to non-aromatic substituents (methyl) or lack of hydroxyl groups .

Cytotoxicity and Resistance Phenotype

  • This compound and D are highly active in gastric (EPG85-257RDB) and colon (HT-29) carcinoma cells but inactive in pancreatic (EPP85-181) lines .
  • Jolkinol B shows moderate activity in topoisomerase II-altered cells but is ineffective against P-gp-driven resistance .

Mechanistic Insights and Clinical Implications

The structure-activity relationship (SAR) of lathyranes highlights:

Free Hydroxyls : C-3 and C-20 hydroxyls are critical for binding to P-gp’s hydrophobic pocket, disrupting efflux .

Aromatic Esters : Enhance lipophilicity, improving membrane permeability and competitive inhibition of P-gp substrates like rhodamine 123 .

Limitations : High cytotoxicity of latilagascene B (IC50 = 11.3 µM) restricts its use, whereas this compound’s lower cytotoxicity profile warrants further exploration .

Q & A

Q. How is latilagascene E isolated from its natural source, Euphorbia lagascae?

this compound is isolated via preparative thin-layer chromatography (TLC) using silica gel and a chloroform-methanol (9:1) solvent system. Structural confirmation involves UV visualization and derivatization with sulfuric acid-based sprays . The compound is typically extracted from the aerial parts of E. lagascae (voucher specimen 47), followed by fractionation guided by bioactivity assays .

Q. What structural features differentiate this compound from other lathyrane diterpenes?

this compound belongs to the 5/11/3 tricyclic lathyrane class, characterized by a cyclopropane ring fused to an 11-membered macrocycle. Unlike latilagascene D (C-16 benzoyl-substituted) or latilagascene A (C-16 acetyl-substituted), this compound’s substitution pattern at C-3 and C-16 remains under investigation, though preliminary data suggest a unique acyl group influencing its bioactivity .

Q. What biological activities are reported for this compound in preclinical studies?

this compound inhibits P-glycoprotein (P-gp), a multidrug resistance transporter, by directly blocking its ATP-binding site (IC₅₀ ~2.5 µM). This activity was validated using cytotoxicity assays in P-gp-overexpressing cancer cell lines (e.g., MCF-7/ADR) and ATPase activity inhibition studies .

Advanced Research Questions

Q. What experimental challenges arise in validating this compound’s P-gp inhibition mechanism?

Key challenges include distinguishing direct P-gp binding from indirect modulation (e.g., membrane fluidity changes). Methodologically, surface plasmon resonance (SPR) or molecular docking can confirm direct interactions, while competitive assays with fluorescent substrates (e.g., calcein-AM) quantify inhibition efficiency. Cross-validation with knockout cell models is critical to rule off-target effects .

Q. How can structural elucidation resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies in bioactivity (e.g., variable IC₅₀ values across studies) often stem from differences in stereochemistry or acyl substitutions. Nuclear magnetic resonance (NMR)-guided stereochemical analysis and X-ray crystallography are essential to resolve ambiguities. Comparative studies with latilagascene D (structurally similar but less potent) highlight the role of C-16 substituents in P-gp binding .

Q. What in silico strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

Density functional theory (DFT) calculations predict reactive sites for functionalization (e.g., C-3 hydroxylation). Retrosynthetic analysis suggests modular approaches using Diels-Alder reactions to construct the tricyclic core, followed by site-specific acylations. Computational models (e.g., molecular dynamics) guide solvent selection for regioselective substitutions .

Q. How can chromatographic protocols be improved to isolate this compound with higher purity?

High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water) improves resolution. Coupling with mass spectrometry (LC-MS) enables real-time monitoring. For scale-up, centrifugal partition chromatography (CPC) minimizes silica gel adsorption losses observed in TLC .

Q. What statistical methods address variability in this compound’s bioactivity data across experimental replicates?

Robust statistical frameworks (e.g., mixed-effects models) account for batch-to-batch variability in plant extracts. Bootstrap resampling reduces bias in IC₅₀ calculations, while principal component analysis (PCA) identifies confounding variables (e.g., solvent polarity in assays) .

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